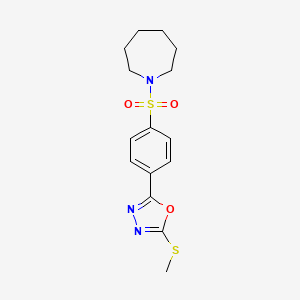

2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(methylthio)-1,3,4-oxadiazole

Description

Properties

IUPAC Name |

2-[4-(azepan-1-ylsulfonyl)phenyl]-5-methylsulfanyl-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3S2/c1-22-15-17-16-14(21-15)12-6-8-13(9-7-12)23(19,20)18-10-4-2-3-5-11-18/h6-9H,2-5,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHRNXXLBCKUWHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN=C(O1)C2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-(azepan-1-ylsulfonyl)phenyl)-5-(methylthio)-1,3,4-oxadiazole is part of a class of organic molecules known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Structural Characteristics

The molecular formula of the compound is , with a molecular weight of approximately 429.55 g/mol. The structure features an azepane ring, a sulfonyl group, and an oxadiazole moiety, which are significant for its biological interactions.

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-oxadiazole ring exhibit notable antimicrobial properties. For instance, derivatives similar to our compound have demonstrated effectiveness against various bacterial and fungal strains. A study highlighted that oxadiazole derivatives showed significant antibacterial activity against Mycobacterium bovis and other pathogens .

Anticancer Activity

Several studies have reported that oxadiazole derivatives possess anticancer properties. For example, compounds with structural similarities have shown cytotoxic effects against various cancer cell lines, including leukemia and breast cancer cells. Specifically, one derivative exhibited an IC50 value of 0.65 µM against MCF-7 cells, indicating strong potential as a chemotherapeutic agent .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition : Many oxadiazole derivatives act as enzyme inhibitors. For example, they may inhibit carbonic anhydrases (CAs), which are crucial in various physiological processes and cancer metabolism .

- Receptor Modulation : The compound may interact with specific receptors involved in cellular signaling pathways. Studies have shown that certain oxadiazoles affect acetylcholine receptors in nematodes, leading to their nematocidal activity .

- Induction of Apoptosis : Some derivatives have been found to induce apoptosis in cancer cells through pathways involving p53 activation and caspase cleavage .

Study on Antitumor Activity

A recent study evaluated the effects of several oxadiazole derivatives on human cancer cell lines. Among them, the derivative similar to our compound showed a significant reduction in cell viability at concentrations as low as 0.65 µM for MCF-7 cells. Flow cytometry analysis revealed that these compounds induce apoptosis in a dose-dependent manner, highlighting their potential as effective anticancer agents .

Nematocidal Activity Study

Another study focused on the nematocidal properties of oxadiazole derivatives against Bursaphelenchus xylophilus. The findings indicated that certain derivatives had LC50 values significantly lower than traditional treatments like avermectin, suggesting a promising alternative for pest control in agriculture .

Data Table: Comparative Biological Activities

Scientific Research Applications

The applications of compounds containing an azepane ring are varied and depend on the specific chemical structure. Here's a summary of the information available from the search results regarding different azepane-containing compounds:

1. 1-[[4-[2-(Azepan-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methylindol-5-ol;oxalic acid

- This compound, also known as PubChem CID 25207101, has a molecular weight of 560.6 g/mol and a molecular formula of C32H36N2O7 .

- Its parent compound is Bazedoxifene (CID 154257) .

2. 2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(methylamino)oxazole-4-carbonitrile

- This compound has a CAS number of 940998-82-3, a molecular weight of 360.4, and a molecular formula of C17H20N4O3S .

3. 4-(azepan-1-ylsulfonyl)-N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide

- This compound, also known as CAS number 886913-42-4, is a research compound with potential biological activities.

- It has a molecular formula of C22H24N4O4S2 and a molecular weight of 472.58.

- The compound features an azepane ring and an oxadiazole moiety, which may contribute to its pharmacological properties.

4. 2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(methylthio)-1,3,4-oxadiazole

Comparison with Similar Compounds

Table 1: Substituent Variations in 1,3,4-Oxadiazole Derivatives

Key Observations:

- The azepane sulfonyl group in the target compound is unique for its seven-membered ring and sulfonamide functionality, offering enhanced conformational flexibility compared to rigid substituents like dichlorophenyl or benzyloxy .

- Methylthio at position 5 is a common feature, contributing to metabolic stability and moderate electron-donating effects .

Pharmacological and Physicochemical Properties

Physicochemical and Electronic Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.